![molecular formula C20H32O2 B561473 (1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol CAS No. 100692-53-3](/img/structure/B561473.png)
(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol is a naturally occurring compound found in various plant species, particularly in the genus Premna. It is known for its diverse biological activities and has been studied for its potential therapeutic applications. This compound is a type of terpenoid, which are organic compounds derived from five-carbon isoprene units. Terpenoids are known for their aromatic properties and are widely used in traditional medicine, perfumery, and as flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol typically involves the extraction from plant sources, followed by purification processes. One common method is the steam distillation of the leaves and stems of Premna species. The essential oil obtained is then subjected to chromatographic techniques to isolate this compound.
In a laboratory setting, this compound can be synthesized through a series of chemical reactions starting from simpler terpenoid precursors. The process involves the use of catalysts and specific reaction conditions to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process begins with the cultivation of Premna plants, followed by harvesting and drying of the plant material. The dried material is then subjected to steam distillation to obtain the essential oil. Advanced chromatographic techniques are used to purify this compound from the essential oil. This method ensures a high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce this compound. These reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, and are carried out under controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various alcohols, ketones, and aldehydes. Reduction reactions typically produce more saturated hydrocarbons, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: (1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol is used as a starting material for the synthesis of more complex terpenoids and other organic compounds.
Biology: Studies have shown that this compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable compound for biological research.
Medicine: this compound has potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and in the treatment of various infectious diseases.
Industry: this compound is used in the fragrance and flavor industry due to its aromatic properties. It is also used in the formulation of natural pesticides and insect repellents.
Mechanism of Action
The mechanism of action of (1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol involves its interaction with various molecular targets and pathways. This compound has been shown to modulate the activity of enzymes involved in inflammatory processes, thereby reducing inflammation. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. In cancer research, this compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol is unique among terpenoids due to its specific structure and biological activities. Similar compounds include:
Menthol: Like this compound, menthol is a terpenoid with aromatic properties. menthol is primarily used for its cooling effect and is widely used in medicinal and cosmetic products.
Geraniol: Another terpenoid, geraniol, is known for its pleasant floral aroma and is used in perfumery and as a flavoring agent. Unlike this compound, geraniol has limited therapeutic applications.
Linalool: Linalool is a terpenoid with a floral scent and is used in the fragrance industry. It also has mild sedative and anti-anxiety properties, but its biological activities differ from those of this compound.
This compound stands out due to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
100692-53-3 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.474 |
IUPAC Name |
(1R,3aR,5aS,9aS,9bR,11aR)-6,6,9a,11a-tetramethyl-2,3a,5,5a,7,8,9,9b,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1-ol |
InChI |
InChI=1S/C20H32O2/c1-18(2)9-5-10-19(3)14-8-11-20(4)16(21)12-22-17(20)13(14)6-7-15(18)19/h6,14-17,21H,5,7-12H2,1-4H3/t14-,15-,16-,17+,19+,20+/m0/s1 |
InChI Key |
GONONOLUAHKEEZ-FKAIMOKRSA-N |
SMILES |
CC1(CCCC2(C1CC=C3C2CCC4(C3OCC4O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



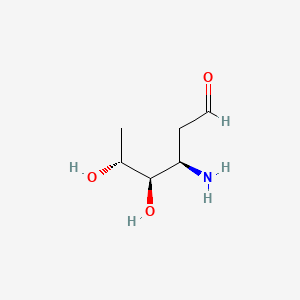
![(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B561398.png)
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)
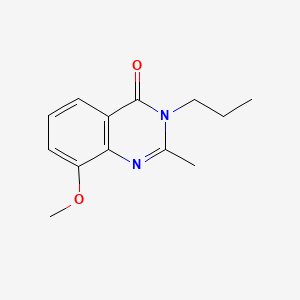
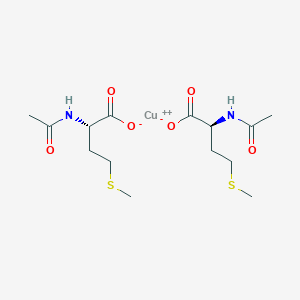
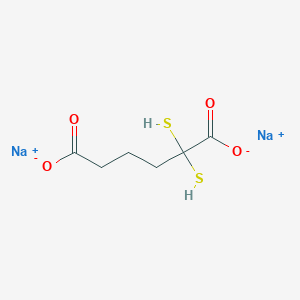
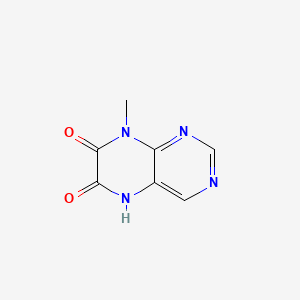
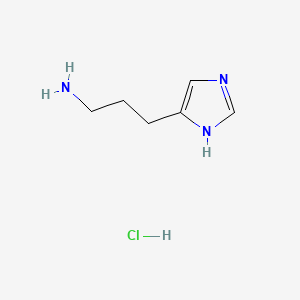
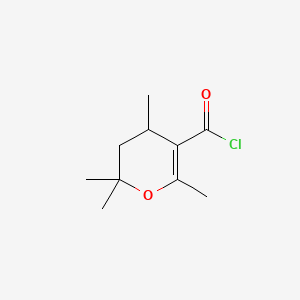
![[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B561413.png)
